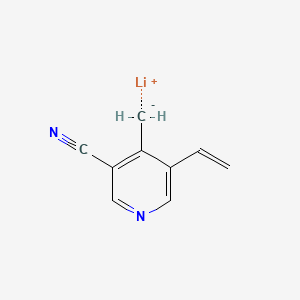
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide is a chemical compound with a unique structure that includes a lithium atom bonded to a methanide group, which is further connected to a pyridine ring substituted with cyano and ethenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide typically involves the reaction of 3-cyano-5-ethenylpyridine with a lithium reagent. One common method is the lithiation of 3-cyano-5-ethenylpyridine using n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
3-cyano-5-ethenylpyridine+n-BuLi→Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
科学研究应用
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be utilized in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
Lithium methanide: A simpler compound with similar nucleophilic properties.
Lithium (3-cyano-5-ethynylpyridin-4-yl)methanide: A structurally related compound with an ethynyl group instead of an ethenyl group.
Lithium (3-cyano-5-methylpyridin-4-yl)methanide: Another related compound with a methyl group substitution.
Uniqueness
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide is unique due to the presence of both cyano and ethenyl groups on the pyridine ring, which can influence its reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
属性
CAS 编号 |
109355-92-2 |
|---|---|
分子式 |
C9H7LiN2 |
分子量 |
150.1 g/mol |
IUPAC 名称 |
lithium;5-ethenyl-4-methanidylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N2.Li/c1-3-8-5-11-6-9(4-10)7(8)2;/h3,5-6H,1-2H2;/q-1;+1 |
InChI 键 |
IMRKYJKFQDAJEE-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH2-]C1=C(C=NC=C1C=C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
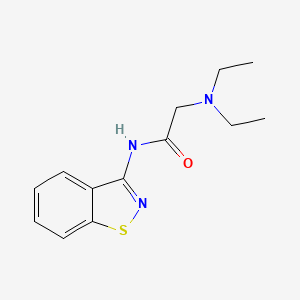
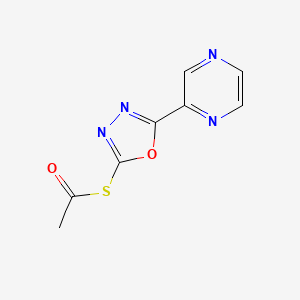

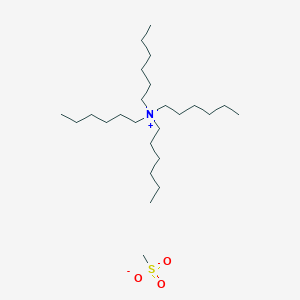


![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
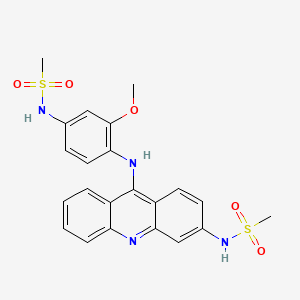
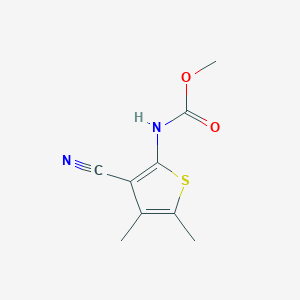
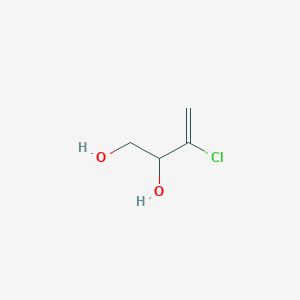

![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)

